REACTION_CXSMILES
|
O[CH2:2][C:3]1[N:8]=[CH:7][C:6](CC2C=C3C(=C4C=CC=CC=24)N=CN([C@H]2CCOC[C@@H]2O)C3=O)=CC=1.[Br:32][CH2:33][C:34]1[CH:39]=[CH:38][N:37]=[C:36](Cl)[CH:35]=1>>[Br:32][CH2:33][C:34]1[CH:39]=[CH:38][N:37]=[C:36]2[N:8]([CH2:3][CH3:2])[CH:7]=[CH:6][C:35]=12
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Name
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6-[(2-chloropyridin-4-yl)methyl]-3-[(3R,4S)-3-hydroxytetrahydro-2H-pyran-4-yl]benzo[h]quinazolin-4(3R)
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Quantity
|
0 (± 1) mol
|
Type
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reactant
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Smiles
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OCC1=CC=C(C=N1)CC=1C=C2C(N(C=NC2=C2C1C=CC=C2)[C@@H]2[C@H](COCC2)O)=O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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BrCC1=CC(=NC=C1)Cl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The resultant orange solid gave proton NMR spectra consistent with theory
|
Name
|
|
Type
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product
|
Smiles
|
BrCC1=C2C(=NC=C1)N(C=C2)CC
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |